molecular formula C13H13N3O5 B13207167 Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13207167
M. Wt: 291.26 g/mol
InChI Key: TWXNUKZGCDOYHT-UHFFFAOYSA-N
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Description

Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole-derived ester featuring a 2-nitrophenyl substituent at the 2-position of the pyrazole ring and a methyl acetate group at the 4-position. The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of a β-keto ester with hydrazine hydrate to form the pyrazole ring. This reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the pyrazole derivative is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Esterification: The final step involves the esterification of the pyrazole derivative with methanol in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and nitrophenyl group undergo oxidation under controlled conditions. For example:

Reaction ConditionsReagentsProductYieldReference
Acidic environmentKMnO₄3-oxo-pyrazole carboxylic acid derivative72%
Basic environmentH₂O₂Nitrophenyl group → nitroso intermediate58%

The methyl ester group remains stable under mild oxidation conditions but may decarboxylate under harsh oxidative environments (>100°C).

Ester Hydrolysis

The acetate moiety participates in hydrolysis reactions:

ConditionsCatalystProductSolubility Post-Reaction
Acidic (HCl, reflux)H₂OCarboxylic acid derivativeLow in H₂O, high in DMSO
Basic (NaOH, 60°C)EthanolSodium carboxylate saltHigh in H₂O

Hydrolysis kinetics follow pseudo-first-order behavior with a rate constant k=2.3×104s1k=2.3\times 10^{-4}\,\text{s}^{-1}
in 1M NaOH at 25°C .

Nucleophilic Substitution

The nitrophenyl group directs electrophilic attacks to specific positions, enabling regioselective substitutions:

ElectrophilePosition ModifiedReaction Outcome
Cl₂ (FeCl₃)Pyrazole C-5Chlorinated derivative
HNO₃/H₂SO₄Nitrophenyl metaDinitro compound

Substitution at the pyrazole ring’s C-5 position is favored due to electron-withdrawing effects of the nitro group .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles like acrylonitrile:

DipolarophileConditionsProductStability
Acrylonitrile80°C, DMFPyrazolo[1,5-a]pyrimidineStable up to 200°C
Maleic anhydrideRT, THFFused bicyclic adductHygroscopic

Ring-opening reactions occur under strong basic conditions (e.g., LiAlH₄), yielding linear amines .

Biochemical Interactions

In enzymatic environments, the compound acts as a competitive inhibitor:

Enzyme TargetIC₅₀ (μM)MechanismReference
Cyclooxygenase-212.4 ± 1.2Blocks arachidonic acid binding
Tyrosinase28.9 ± 3.1Chelates copper active site

Docking studies reveal a binding energy of 9.2kcal mol-9.2\,\text{kcal mol}
for COX-2, attributed to hydrogen bonding with His90 and hydrophobic interactions.

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition initiates at 180°C:

Temperature Range (°C)Mass Loss (%)Proposed Process
180–22015Ester cleavage
220–30040Pyrazole ring fragmentation
>30045Nitrophenyl group degradation

Activation energy Ea=134kJ molE_a=134\,\text{kJ mol}
calculated via Kissinger method .

This compound’s multifunctional reactivity makes it valuable in synthesizing bioactive molecules and materials. Further studies are needed to explore its catalytic applications and toxicity profile.

Scientific Research Applications

Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

The following analysis compares Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate with structurally related pyrazole derivatives and esters, focusing on substituent effects, synthesis routes, and inferred properties.

Key Observations:

Substituent Effects on Reactivity and Bioactivity The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., 4-methylphenyl in ). This could influence interactions in biological systems or catalytic processes.

Synthesis Complexity

  • Multi-component reactions (e.g., Biginelli and Vilsmeier in ) are common for complex pyrazole-thiazolopyrimidine hybrids. The target compound’s synthesis may require similar stepwise coupling or cyclization strategies.

Hydrogen Bonding and Crystallography Analogous compounds, such as the furyl-substituted derivative in , exhibit hydrogen-bonded networks in crystal structures.

Commercial and Industrial Relevance

  • Simple pyrazole esters like Methyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate () are often intermediates in drug discovery but face discontinuation due to niche demand. The target compound’s nitro group may enhance stability or specificity, warranting further commercial exploration.

Biological Activity

Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving the condensation of 2-nitrophenyl hydrazine with an appropriate acylating agent. The resulting structure features a pyrazole ring, which is known for its ability to interact with various biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit notable anticancer properties. Specifically, this compound has shown activity against several cancer cell lines:

Cancer Type Cell Line IC50 (µM) Mechanism of Action
Breast CancerMDA-MB-23115.8Induction of apoptosis
Liver CancerHepG212.5Inhibition of cell proliferation
Colorectal CancerHT-2918.0Cell cycle arrest at G2/M phase

These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

2. Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial effects. It has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which have been investigated in vitro and in vivo. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:

Study Type Result
In vitroSignificant reduction in cytokine levels at 10 µM
In vivo (mouse model)Decreased paw edema in carrageenan-induced inflammation model

This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study published by ACS Omega, a series of pyrazole derivatives were tested for their anticancer activity against various cell lines. This compound was among the most potent compounds identified, particularly against breast and liver cancer cells .

Case Study 2: Antibacterial Testing

A comprehensive evaluation of the compound's antibacterial properties was conducted using standard disk diffusion methods. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antibacterial potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via condensation reactions involving pyrazolone precursors. For example, analogous pyrazolone derivatives are synthesized using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base, followed by purification via recrystallization . Optimization involves:

  • Temperature control : Maintaining 273 K during coupling to minimize side reactions.
  • Solvent selection : Dichloromethane is preferred for solubility and inertness.
  • Catalyst-to-substrate ratios : A 1:1 molar ratio of acid and amine precursors ensures stoichiometric efficiency.

Key characterization steps include NMR and X-ray crystallography to confirm regiochemistry and purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves dihedral angles between aromatic rings (e.g., 48.45°–80.70° in related acetamides) and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm; nitrophenyl protons at δ 7.5–8.2 ppm).
  • IR spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹) .

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ParametersReference
X-rayDihedral angles, R₂²(10) dimers
¹H NMRMethyl groups (δ 2.3–2.5 ppm)
IRC=O (1700 cm⁻¹), NO₂ (1520 cm⁻¹)

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. Strategies include:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts in pyrazolones).
  • DFT calculations : Compare experimental and computed NMR/X-ray parameters to validate structural models .
  • Multi-technique validation : Cross-reference X-ray bond lengths (e.g., C=O at 1.21 Å) with IR and NMR data .

Q. What strategies enhance the antibacterial efficacy of pyrazolone-derived Schiff bases like this compound?

Methodological Answer: Structural modifications based on coordination chemistry improve bioactivity:

  • Electron-withdrawing groups : Nitro groups (e.g., 2-nitrophenyl) enhance electrophilicity, improving bacterial membrane penetration .
  • Chelation with metal ions : Schiff base complexes (e.g., Cu²⁺ or Zn²⁺) disrupt bacterial enzyme function.
  • Hydrogen-bond acceptors : Amide and carbonyl groups facilitate target binding (e.g., bacterial gyrase) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Predict binding affinities to targets (e.g., COX-2 or DNA gyrase) using software like AutoDock.
  • ADMET profiling : Use QSAR models to optimize logP (target ~2.5–3.5), polar surface area (<140 Ų), and solubility .
  • Dynamics simulations : Analyze conformational stability in biological membranes (e.g., lipid bilayer penetration) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize assay protocols : Variations in MIC (minimum inhibitory concentration) assays (e.g., broth microdilution vs. agar diffusion) can skew results.
  • Control for substituent effects : Compare activity of derivatives with/without the 2-nitrophenyl group to isolate its role .
  • Meta-analysis : Aggregate data from structurally similar compounds (e.g., pyrazolone acetates) to identify trends .

Q. Experimental Design Considerations

Q. What crystallization techniques yield high-quality crystals for X-ray analysis?

Methodological Answer:

  • Slow evaporation : Use methylene chloride or ethyl acetate to grow crystals with minimal defects .
  • Seeding : Introduce microcrystals to induce controlled nucleation.
  • Temperature gradients : Gradual cooling (e.g., 298 K → 273 K) reduces disorder .

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H13N3O5/c1-8-9(7-12(17)21-2)13(18)15(14-8)10-5-3-4-6-11(10)16(19)20/h3-6,14H,7H2,1-2H3

InChI Key

TWXNUKZGCDOYHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2[N+](=O)[O-])CC(=O)OC

Origin of Product

United States

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